molecular formula C11H11N5O B1488851 (E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 2098154-50-6

(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No. B1488851
CAS RN: 2098154-50-6
M. Wt: 229.24 g/mol
InChI Key: NWIOFSJDCPPMHS-ONEGZZNKSA-N
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Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include details about the reactants, products, reaction conditions, and mechanism .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Scientific Research Applications

Molecular Structure and Synthesis Techniques

  • A study by Labra-Vázquez et al. focused on the molecular structure of a related azachalcone compound, utilizing theoretical calculations and single-crystal X-ray diffraction studies. This research highlights the importance of detailed molecular structure analysis for understanding compound properties and guiding synthesis strategies (Labra-Vázquez et al., 2015).

  • Research by Li and Yong explored positional isomers of a related compound, demonstrating various phosphorescent colors and quantum yields, indicating a method for creating dynamic functional materials through synthesis (Li & Yong, 2019).

Biological Applications

  • A synthesis approach described by Yankun et al. for producing a compound with potential application as a selective inhibitor of tyrosine kinase showcases the relevance of these compounds in drug discovery and development (Yankun et al., 2011).

  • The antimicrobial activity of substituted azachalcones was investigated by Kuzenkov and Zakharychev, where synthesized compounds demonstrated good fungicidal activity. This underscores the potential of such compounds in developing new antimicrobial agents (Kuzenkov & Zakharychev, 2019).

Advanced Synthesis Methods

  • Ashok et al. reported on the ultrasound- and microwave-assisted synthesis of enone derivatives, showcasing advanced methods that could potentially be applied to the synthesis of "(E)-1-(3-azidoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one" related compounds. This research also highlighted their antimicrobial activity, further emphasizing the utility of these compounds in biological research (Ashok et al., 2014).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological molecules and the biochemical pathways it affects .

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be included here .

properties

IUPAC Name

(E)-1-(3-azidoazetidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c12-15-14-10-7-16(8-10)11(17)4-3-9-2-1-5-13-6-9/h1-6,10H,7-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIOFSJDCPPMHS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CN=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CN=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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